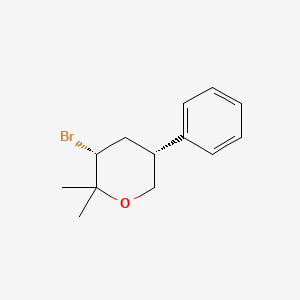
2H-Pyran, 3-bromotetrahydro-2,2-dimethyl-5-phenyl-, (3R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 3-bromotetrahydro-2,2-dimethyl-5-phenyl-, (3R,5R)- is a chemical compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with one oxygen atom and five carbon atoms. This specific compound is characterized by the presence of a bromine atom, two methyl groups, and a phenyl group attached to the pyran ring. The (3R,5R) notation indicates the stereochemistry of the compound, specifying the configuration of the substituents on the ring.
Preparation Methods
The synthesis of 2H-Pyran, 3-bromotetrahydro-2,2-dimethyl-5-phenyl-, (3R,5R)- can be achieved through various synthetic routes. One common method involves the use of Lewis or Brønsted acids as catalysts. For example, the use of In3+ or iodine as catalysts has been shown to be effective in the formation of the desired product . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction.
Chemical Reactions Analysis
2H-Pyran, 3-bromotetrahydro-2,2-dimethyl-5-phenyl-, (3R,5R)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can yield ketones or aldehydes.
Scientific Research Applications
2H-Pyran, 3-bromotetrahydro-2,2-dimethyl-5-phenyl-, (3R,5R)- has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism by which 2H-Pyran, 3-bromotetrahydro-2,2-dimethyl-5-phenyl-, (3R,5R)- exerts its effects depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the nature of the substituents and the reaction conditions. The molecular targets and pathways involved in these reactions can vary, but they often involve the formation of covalent bonds with other molecules, leading to the formation of new products.
Comparison with Similar Compounds
2H-Pyran, 3-bromotetrahydro-2,2-dimethyl-5-phenyl-, (3R,5R)- can be compared with other similar compounds, such as:
2H-Pyran, 2-(bromomethyl)tetrahydro-: This compound has a similar structure but with a bromomethyl group instead of a bromophenyl group.
3-Bromotetrahydro-2-methyl-2H-pyran: This compound has a similar structure but with a methyl group instead of a phenyl group.
The uniqueness of 2H-Pyran, 3-bromotetrahydro-2,2-dimethyl-5-phenyl-, (3R,5R)- lies in its specific stereochemistry and the presence of both bromine and phenyl substituents, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
849624-83-5 |
|---|---|
Molecular Formula |
C13H17BrO |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
(3R,5R)-3-bromo-2,2-dimethyl-5-phenyloxane |
InChI |
InChI=1S/C13H17BrO/c1-13(2)12(14)8-11(9-15-13)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
QKBXIQOWBLPCQB-NWDGAFQWSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H](CO1)C2=CC=CC=C2)Br)C |
Canonical SMILES |
CC1(C(CC(CO1)C2=CC=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14200035.png)

![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
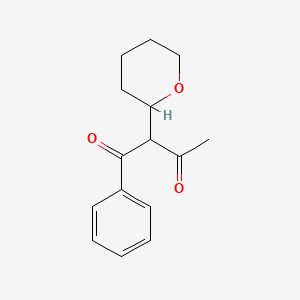
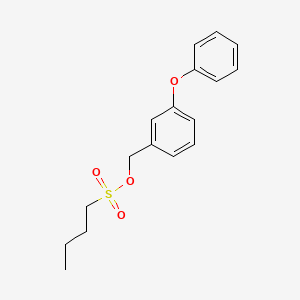
![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
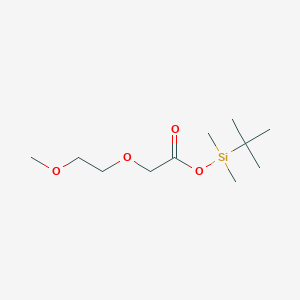
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
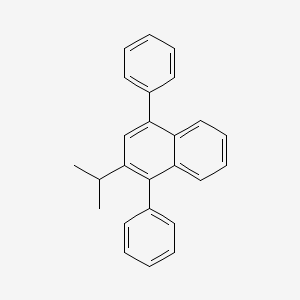
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
